2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H11N7OS2 and its molecular weight is 369.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, primarily targets the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its target, c-Met kinase, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the improved activity of the compound .
Biochemical Pathways
The compound affects the c-Met kinase pathway, which is involved in various cellular processes such as proliferation, survival, and migration . By inhibiting c-Met kinase, the compound can potentially disrupt these processes, leading to the inhibition of tumor growth and migration .
Pharmacokinetics
The compound’s potent inhibitory activity against c-met kinase suggests that it may have favorable adme properties that allow it to effectively reach and interact with its target .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively . It also possesses superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) . These results suggest that the compound could be a potential c-Met kinase inhibitor .
Biochemical Analysis
Biochemical Properties
Compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have been shown to interact with various enzymes, proteins, and other biomolecules . For example, some derivatives have been found to inhibit c-Met kinase, a protein involved in cell growth and survival .
Cellular Effects
Related compounds have been shown to exhibit anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to inhibit c-Met kinase, suggesting that they may exert their effects at the molecular level through enzyme inhibition
Temporal Effects in Laboratory Settings
Related compounds have been studied in dose-dependent experiments, suggesting that the effects of these compounds may change over time .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors , suggesting that this compound may be involved in certain metabolic pathways.
Properties
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS2/c23-12(18-15-17-6-7-24-15)9-25-13-4-3-11-19-20-14(22(11)21-13)10-2-1-5-16-8-10/h1-8H,9H2,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJDOYQYPHYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.